molecular formula C10H11ClN2O2 B8711566 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid

6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid

Cat. No.: B8711566
M. Wt: 226.66 g/mol
InChI Key: YPFFCWIWMJAHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethyl-amino group at the 2nd position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid typically involves the following steps:

    Amination: The cyclopropylmethyl-amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the chlorinated nicotinic acid with cyclopropylmethylamine under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to understand the structure-activity relationships of nicotinic acid derivatives and their biological effects.

    Industrial Applications: The compound may be utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptor subtype and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, lacking the chlorine and cyclopropylmethyl-amino groups.

    6-Chloronicotinic Acid: Similar structure but without the cyclopropylmethyl-amino group.

    2-Aminonicotinic Acid: Similar structure but without the chlorine atom and with a different amino group.

Uniqueness

6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropylmethyl-amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)(H,14,15)

InChI Key

YPFFCWIWMJAHDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=CC(=N2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealable tube, 3 g (42 mmol) of cyclopropylmethylamine is added to 3 g (14 mmol) of 2,6-dichloronicotinic acid in solution in tert-butanol (14 ml), the tube is sealed and heated at 170° C. for 30 minutes in a Biotage Initiator microwave. The reaction mixture is cooled to room temperature, diluted in dichloromethane (100 ml) and washed with a 10% aqueous solution of acetic acid (12 ml). The organic phase is dried over Na2SO4, filtered, concentrated and dried under vacuum. 3.4 g of product is obtained in the form of an orange oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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